

# Application Notes: Using Recombinant ENA-78 in a Neutrophil Migration Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENA-78

Cat. No.: B1178700

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Epithelial-Neutrophil Activating Peptide-78 (**ENA-78**), also known as CXCL5, is a member of the CXC chemokine family and a potent chemoattractant and activator for neutrophils.[1][2] Produced by various cell types, including monocytes, endothelial cells, and epithelial cells in response to pro-inflammatory cytokines like IL-1 and TNF- $\alpha$ , **ENA-78** plays a crucial role in the innate immune response by recruiting neutrophils to sites of inflammation.[3][4] Dysregulation of **ENA-78** has been implicated in a variety of inflammatory diseases, making it a key target for therapeutic investigation.[1][2] These application notes provide a comprehensive protocol for utilizing recombinant **ENA-78** in an in vitro neutrophil migration assay, a fundamental tool for studying inflammation and for the screening of potential anti-inflammatory therapeutics.

## Principle of the Neutrophil Migration Assay

The neutrophil migration assay is a widely used method to assess the chemotactic response of neutrophils to a specific chemoattractant. The most common setup utilizes a Boyden chamber or a Transwell® system. This apparatus consists of two compartments, an upper and a lower chamber, separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant, in this case, recombinant **ENA-78**, is placed in the lower chamber. The neutrophils migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The extent of migration is then quantified to determine the chemotactic potency of the substance being tested.

## Data Presentation

The following tables summarize the expected quantitative data from a neutrophil migration assay using recombinant **ENA-78**.

Table 1: Dose-Response of Recombinant Human **ENA-78** on Neutrophil Migration

| Concentration of Recombinant ENA-78 (ng/mL) | Concentration of Recombinant ENA-78 (nM) | Mean Number of Migrated Neutrophils | Standard Deviation | Chemotactic Index* |
|---------------------------------------------|------------------------------------------|-------------------------------------|--------------------|--------------------|
| 0 (Negative Control)                        | 0                                        | User-defined                        | User-defined       | 1.0                |
| 1                                           | 0.125                                    | User-defined                        | User-defined       | User-defined       |
| 5                                           | 0.625                                    | User-defined                        | User-defined       | User-defined       |
| 10                                          | 1.25                                     | User-defined                        | User-defined       | User-defined       |
| 50                                          | 6.25                                     | User-defined                        | User-defined       | User-defined       |
| 100                                         | 12.5                                     | User-defined                        | User-defined       | User-defined       |
| 500                                         | 62.5                                     | User-defined                        | User-defined       | User-defined       |

Note: The Chemotactic Index is calculated as the number of cells that migrated in response to the chemoattractant divided by the number of cells that migrated in the absence of the chemoattractant (negative control). A chemotactic response is typically observed starting at a concentration of 5.0-10.0 ng/ml.[5]

Table 2: Comparison of Chemotactic Potency of **ENA-78** Isoforms

| Chemokine Isoform              | Relative Potency vs. Intact ENA-78 | Fold Increase in Activity |
|--------------------------------|------------------------------------|---------------------------|
| Intact ENA-78                  | 1x                                 | 1                         |
| Truncated ENA-78 (8,9-78)      | 3x                                 | 3                         |
| Intact GRO-alpha               | > ENA-78                           | Data not available        |
| Truncated GRO-alpha (4,5,6-73) | 300x                               | 300                       |

Note: Truncated forms of CXC chemokines, including **ENA-78**, have been shown to be more potent in inducing neutrophil chemotaxis than their intact counterparts.[6]

## Experimental Protocols

### Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

Materials:

- Whole blood collected in EDTA or heparin-containing tubes
- Ficoll-Paque PLUS
- Dextran T500 solution (3% in 0.9% NaCl)
- Hanks' Balanced Salt Solution (HBSS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Red Blood Cell (RBC) Lysis Buffer
- Fetal Bovine Serum (FBS)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge

## Procedure:

- Dilute the whole blood 1:1 with HBSS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
- Resuspend the granulocyte/erythrocyte pellet in HBSS.
- Add an equal volume of 3% Dextran T500 solution and mix gently by inverting the tube.
- Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.
- Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.
- Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.
- Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the neutrophil pellet with HBSS.
- Resuspend the final neutrophil pellet in the appropriate assay medium (e.g., HBSS with 0.1% BSA).
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

## Protocol 2: Neutrophil Migration Assay using a Boyden Chamber

### Materials:

- Isolated human neutrophils
- Recombinant Human **ENA-78**
- Chemoattractant-free assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Boyden chamber apparatus or 24-well Transwell® plate (with 3-5 µm pore size polycarbonate membranes)
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader
- Cell viability/quantification reagent (e.g., Calcein-AM or CyQUANT™)

### Procedure:

- Preparation of Chemoattractant: Prepare serial dilutions of recombinant **ENA-78** in the assay medium to achieve the desired final concentrations (e.g., 1-500 ng/mL).
- Setting up the Assay:
  - Add 600 µL of the **ENA-78** dilutions to the lower wells of the 24-well plate.
  - For the negative control, add 600 µL of assay medium without **ENA-78**.
  - For a positive control, use a known chemoattractant such as IL-8 (10-100 ng/mL).
- Adding the Neutrophils:
  - Resuspend the isolated neutrophils in assay medium at a concentration of  $1 \times 10^6$  cells/mL.

- Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
- Add 100  $\mu$ L of the neutrophil suspension to the upper chamber of each insert.
- Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO<sub>2</sub> for 60-90 minutes.
- Quantification of Migration:
  - After incubation, carefully remove the Transwell® inserts from the wells.
  - Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
  - Quantify the migrated cells on the lower surface of the membrane or in the lower chamber.

## Method for Quantification of Neutrophil Migration

### Fluorescence-Based Quantification:

- Pre-label the neutrophils with a fluorescent dye such as Calcein-AM before adding them to the upper chamber.
- After the incubation period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.
- Alternatively, lyse the migrated cells in the lower chamber and quantify the released cellular components (e.g., DNA with CyQUANT™).

### Cell Counting:

- Fix the membrane with methanol and stain the migrated cells with a suitable stain (e.g., Giemsa or DAPI).
- Mount the membrane on a microscope slide.

- Count the number of migrated cells in several high-power fields and calculate the average number of migrated cells per field.

## Visualizations

ENA-78 Signaling Pathway in Neutrophils



[Click to download full resolution via product page](#)

Caption: **ENA-78** signaling pathway in neutrophils.

## Neutrophil Migration Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a neutrophil migration assay.

## Troubleshooting

| Issue                                                  | Possible Cause                                                        | Solution                                                                                            |
|--------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| High background migration (high negative control)      | Neutrophils are activated during isolation.                           | Handle cells gently, keep them on ice, and use endotoxin-free reagents.                             |
| Assay medium contains chemoattractants (e.g., in FBS). | Use serum-free or low-serum medium.                                   |                                                                                                     |
| Low migration in response to ENA-78                    | Recombinant ENA-78 is inactive.                                       | Ensure proper storage and handling of the recombinant protein. Reconstitute immediately before use. |
| Neutrophils are not responsive.                        | Check neutrophil viability. Use freshly isolated cells.               |                                                                                                     |
| Incorrect pore size of the membrane.                   | Use a membrane with a pore size of 3-5 $\mu\text{m}$ for neutrophils. |                                                                                                     |
| Incubation time is too short or too long.              | Optimize the incubation time (typically 60-90 minutes).               |                                                                                                     |
| High variability between replicates                    | Inconsistent cell numbers.                                            | Ensure accurate cell counting and pipetting.                                                        |
| Air bubbles trapped under the membrane.                | Carefully place the inserts into the wells to avoid air bubbles.      |                                                                                                     |

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [prospecbio.com](http://prospecbio.com) [prospecbio.com]

- 2. Regulation and function of the CXC chemokine ENA-78 in monocytes and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunotools.de [immunotools.de]
- 4. Recombinant Human ENA 78 / CXCL5 [fujifilmbiosciences.fujifilm.com]
- 5. Human ENA-78 (CXCL5) (5-78 aa) Recombinant Protein (300-22-20UG) [thermofisher.com]
- 6. Isolation of the CXC chemokines ENA-78, GRO alpha and GRO gamma from tumor cells and leukocytes reveals NH2-terminal heterogeneity. Functional comparison of different natural isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Using Recombinant ENA-78 in a Neutrophil Migration Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178700#using-recombinant-ena-78-in-a-neutrophil-migration-assay]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)